Product packaging for 2-Nitro-6-(trifluoromethyl)benzenethiol(Cat. No.:)

2-Nitro-6-(trifluoromethyl)benzenethiol

Cat. No.: B14017471
M. Wt: 223.17 g/mol
InChI Key: MSBLPDFGEHVKCZ-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)benzenethiol (CAS 1378877-31-6) is a high-value, nitro- and thiol-functionalized aromatic building block with a molecular formula of C7H4F3NO2S and a molecular weight of 223.17 . It is a key synthetic intermediate in medicinal chemistry and agrochemical research, where its structure is valuable for constructing more complex molecules . The nitro and trifluoromethyl groups are prominent in active compounds; for instance, similar trifluoromethyl-substituted nitro-benzenes are recognized as key precursors for antituberculosis drug candidates and other active pharmaceutical ingredients (APIs) . Furthermore, the benzenethiol component makes it a versatile precursor for synthesizing sulfur-containing heterocycles and other functional materials . This compound is handled and shipped as a cold-chain item to ensure stability. It is intended for research applications only and is not for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO2S B14017471 2-Nitro-6-(trifluoromethyl)benzenethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3NO2S

Molecular Weight

223.17 g/mol

IUPAC Name

2-nitro-6-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)4-2-1-3-5(6(4)14)11(12)13/h1-3,14H

InChI Key

MSBLPDFGEHVKCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])S)C(F)(F)F

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformative Processes of 2 Nitro 6 Trifluoromethyl Benzenethiol

Reactions Involving the Nitro Group

Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides and related compounds that possess strong electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org The stability of this intermediate is paramount to the reaction's feasibility, and it is significantly enhanced by the presence of electron-withdrawing substituents positioned ortho or para to the leaving group. openstax.org

In the context of 2-Nitro-6-(trifluoromethyl)benzenethiol, the nitro group plays a pivotal role in activating the benzene (B151609) ring for nucleophilic attack. youtube.com Should a suitable leaving group be present on the ring, the nitro group, being ortho to the thiol and potentially ortho or para to the leaving group, would effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. openstax.orgyoutube.com This stabilization lowers the activation energy of the first, rate-determining step of the reaction, which is the nucleophilic addition. youtube.comnih.gov Both the nitro and trifluoromethyl groups contribute to making the aromatic ring highly electron-deficient, thereby increasing its susceptibility to attack by nucleophiles. youtube.com The combined activating effect of these two groups makes the aromatic core of the molecule particularly reactive towards SNAr, assuming a competent leaving group is present at an ortho or para position relative to at least one of these groups. libretexts.orgyoutube.com

Radical Reactions Involving the Nitro Functionality

The nitro functionality of this compound can participate in radical reactions, particularly under photochemical conditions. Studies on nitrobenzene (B124822) derivatives have shown that they can react with alkyl thiols upon photoirradiation to produce sulfonamides. tandfonline.com This transformation is proposed to occur through a radical mechanism where the photo-excited nitroaromatic compound, existing in a biradical state, abstracts a hydrogen atom from the thiol's sulfhydryl group (-SH). tandfonline.comchemistryviews.org

This initial hydrogen abstraction step generates a thiyl radical. The resulting thiyl radical can then couple with the nitrogen atom of the nitro group. tandfonline.com Subsequent rearrangement and oxygen atom transfer from the nitro group to the sulfur atom lead to the formation of the sulfonamide. tandfonline.comchemistryviews.org This reaction pathway highlights a direct involvement of the nitro group in a radical process, transforming the thiol moiety into a sulfonamide. While this reaction can be accompanied by by-products, it represents a significant pathway for the transformation of nitroaromatic thiols. tandfonline.com The process is notable as it may not require an external photocatalyst, relying on the photoexcitation of the nitroarene itself. chemistryviews.org

Transformations of the Trifluoromethyl Group

Hydrolysis and Derivatization Studies of -CF₃

The trifluoromethyl (-CF₃) group is renowned for its high stability, which is a consequence of the strength of the carbon-fluorine bonds. mdpi.comtcichemicals.com Generally, the -CF₃ group is resistant to hydrolysis and degradation under many chemical, thermal, and photochemical conditions. mdpi.comnih.gov However, transformations can be induced under harsh conditions. For instance, protolytic defluorination of trifluoromethyl-substituted arenes has been observed in superacids like trifluoromethanesulfonic acid (CF₃SO₃H), where protonation of the fluorine atoms can lead to the formation of carbocationic intermediates. nih.gov

Derivatization of molecules containing the trifluoromethyl group often focuses on other, more reactive functional groups present in the structure. For nitroaromatic compounds, a common derivatization strategy involves the chemical reduction of the nitro group to form a more readily ionizable aromatic amine. researchgate.netrsc.orgrsc.org This approach is frequently employed in analytical chemistry to enhance detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS), as the resulting amine is more easily protonated and detected. rsc.orgrsc.org Other derivatization techniques for nitroaromatics target the hydroxyl or carboxylic acid groups if present, using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.gov

Effect on Aromatic Ring Activation/Deactivation

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong electron-withdrawing nature stems from the cumulative inductive effect (-I) of the three highly electronegative fluorine atoms. minia.edu.egwikipedia.org This effect significantly reduces the electron density of the aromatic ring to which it is attached.

Consequently, the -CF₃ group is a strong deactivating group for electrophilic aromatic substitution (EAS), making the ring much less reactive towards electrophiles than benzene. mdpi.comminia.edu.eg Conversely, this electron withdrawal activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate. youtube.com

The electronic effect of substituents on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing properties of a substituent. The trifluoromethyl group has large, positive Hammett constants, indicating its strong electron-withdrawing character.

Substituentσ_metaσ_para
-CF₃+0.43+0.54
-NO₂+0.710+0.778
-H0.000.00
-CH₃-0.07-0.17
-Cl+0.37+0.23

Data sourced from various chemical literature. wikipedia.org

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the combined electronic effects of the nitro, trifluoromethyl, and thiol groups.

For electrophilic aromatic substitution (EAS) , both the nitro group and the trifluoromethyl group are potent deactivating groups. minia.edu.egyoutube.com They strongly withdraw electron density from the ring, making it less nucleophilic and thus less reactive toward electrophiles. ijrti.org Both -NO₂ and -CF₃ are classified as meta-directing groups for EAS. wikipedia.orgyoutube.com Therefore, any electrophilic substitution on the ring would be expected to occur at the positions meta to both of these substituents, which are positions 3 and 5. The reaction would require harsh conditions due to the highly deactivated nature of the ring.

For nucleophilic aromatic substitution (SNAr) , the situation is reversed. Both the -NO₂ and -CF₃ groups are strongly activating. libretexts.orgyoutube.com By withdrawing electron density, they make the ring carbons more electrophilic and better able to accommodate the negative charge that develops in the Meisenheimer complex intermediate. openstax.orgyoutube.com These groups direct incoming nucleophiles to the ortho and para positions. openstax.org In this compound, the ring is highly activated for nucleophilic attack, particularly at positions ortho or para to the electron-withdrawing groups, should a suitable leaving group be present at one of those sites.

Cyclization Reactions and Heterocycle Formation

The ortho-disposed nitro and thiol groups in this compound create the potential for intramolecular cyclization reactions to form heterocyclic systems. The reaction of ferrous oxalate (B1200264) with certain ortho-nitro-substituted benzene derivatives has been shown to yield cyclization products. rsc.org These reactions are often proposed to proceed through the formation of a highly reactive nitrene intermediate, which is generated by the deoxygenation of the nitro group. rsc.org

In the case of this compound, a similar intramolecular reaction could be envisioned. Reduction of the nitro group could lead to an intermediate that subsequently reacts with the adjacent thiol group. For example, reductive cyclization is a common method for synthesizing benzisothiazoles and related heterocycles from 2-nitrothioanisoles or 2,2'-dinitrodiphenyl disulfides. This process typically involves a reducing agent that converts the nitro group into a species capable of reacting with the neighboring sulfur atom, leading to the formation of a new five- or six-membered heterocyclic ring fused to the benzene ring.

Benzothiazole (B30560) and Benzoimidazole Derivatives

The synthesis of benzothiazoles and benzoimidazoles from this compound would likely involve initial modifications of the starting material to generate key intermediates that can subsequently undergo cyclization.

Benzothiazole Derivatives:

The formation of a benzothiazole ring typically requires a 2-aminothiophenol (B119425) moiety, which can then react with a variety of electrophiles such as aldehydes, carboxylic acids, or their derivatives. organic-chemistry.org For this compound, the critical step is the selective reduction of the nitro group to an amine. This transformation would yield the in situ formation of 2-amino-6-(trifluoromethyl)benzenethiol, a highly reactive intermediate poised for cyclization.

A plausible synthetic route would involve a one-pot reductive cyclization. In this approach, the reduction of the nitro group in the presence of an aldehyde would lead to the spontaneous condensation and subsequent oxidative cyclization to the benzothiazole. Various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation, could be employed. researchgate.net

Hypothetical Reaction Data for Benzothiazole Synthesis

EntryAldehyde (R-CHO)Reducing AgentSolventProductHypothetical Yield (%)
1BenzaldehydeNa2S2O4Ethanol/Water2-Phenyl-4-(trifluoromethyl)benzothiazole85
24-ChlorobenzaldehydeH2, Pd/CMethanol2-(4-Chlorophenyl)-4-(trifluoromethyl)benzothiazole90
3AcetaldehydeFe/HClAcetic Acid2-Methyl-4-(trifluoromethyl)benzothiazole78

Benzoimidazole Derivatives:

The synthesis of benzoimidazoles generally proceeds from an ortho-phenylenediamine precursor. rsc.org Starting from this compound, this would necessitate two key transformations: the conversion of the thiol group to an amino group and the reduction of the nitro group. A potential strategy could involve an initial nucleophilic aromatic substitution of the thiol group with an amine, followed by the reduction of the nitro group to afford the corresponding ortho-phenylenediamine. This intermediate could then be cyclized with various one-carbon synthons like aldehydes or formic acid to yield the benzoimidazole core.

Alternatively, more complex multi-step sequences could be envisioned, but the direct conversion of the thiol to an amine in the presence of a nitro group would be a challenging synthetic step requiring careful selection of reagents to avoid unwanted side reactions. A new and efficient method for the synthesis of 2-trifluoromethyl benzimidazoles involves the condensation of diamines with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.orgnih.gov

Hypothetical Reaction Data for Benzoimidazole Synthesis (Multi-step)

StepReactantReagentsProductHypothetical Yield (%)
1This compound1. Activation of thiol 2. Amination2-Amino-3-nitro-(trifluoromethyl)benzene60
22-Amino-3-nitro-(trifluoromethyl)benzeneH2, Pd/C1,2-Diamino-3-(trifluoromethyl)benzene95
31,2-Diamino-3-(trifluoromethyl)benzeneFormic Acid4-(Trifluoromethyl)benzoimidazole92

Other Sulfur- and Nitrogen-Containing Heterocycles

The rich functionality of this compound also opens avenues for the synthesis of other sulfur- and nitrogen-containing heterocycles beyond benzothiazoles and benzoimidazoles.

Phenothiazines and Related Structures:

While the direct synthesis of phenothiazines from this precursor is not straightforward, derivatives could potentially be accessed through intermolecular coupling reactions. For instance, a palladium-catalyzed cross-coupling reaction between this compound and a suitably substituted ortho-haloaniline derivative, followed by reduction of the nitro group and subsequent intramolecular cyclization, could be a feasible, albeit multi-step, approach.

Thianthrene Derivatives:

Self-condensation of this compound under high-temperature conditions or in the presence of a suitable catalyst could potentially lead to the formation of dibenzo rsc.orgnih.govdithiin derivatives (thianthrenes). However, the electronic effects of the nitro and trifluoromethyl groups would significantly influence the feasibility and regioselectivity of such a reaction.

1,2,3-Benzothiadiazoles:

Diazotization of the amino group in the key intermediate, 2-amino-6-(trifluoromethyl)benzenethiol, followed by treatment with a sulfur source, could potentially lead to the formation of 4-(trifluoromethyl)-1,2,3-benzothiadiazole. This class of compounds is known for its unique chemical and biological properties.

Hypothetical Reactions for Other Heterocycles

EntryTarget HeterocycleProposed Key ReactionReagentsHypothetical Product
1Phenothiazine derivativeIntermolecular C-S coupling and intramolecular cyclizationPd catalyst, base; then reducing agentSubstituted trifluoromethyl-phenothiazine
2Thianthrene derivativeSelf-condensationHigh temperature or catalystDinitro-bis(trifluoromethyl)thianthrene
31,2,3-BenzothiadiazoleDiazotization and sulfurizationNaNO2, HCl; then Na2S4-(Trifluoromethyl)-1,2,3-benzothiadiazole

Mechanistic Investigations and Reaction Pathway Analysis

Kinetic Studies of Key Reactions

Kinetic studies are fundamental to understanding the rate and order of reactions involving 2-Nitro-6-(trifluoromethyl)benzenethiol. While specific kinetic data for this compound is not extensively documented in publicly accessible literature, the methodologies for such studies are well-established. Techniques like 19F NMR spectroscopy are particularly effective for monitoring reactions involving trifluoromethylated compounds. beilstein-journals.orgnih.gov By tracking the change in concentration of the reactant or product over time, rate constants can be determined.

For a typical nucleophilic substitution reaction where the thiol group acts as the nucleophile, the rate of reaction would likely be influenced by the concentration of both the thiol and the electrophile. The strong electron-withdrawing properties of the ortho-nitro and trifluoromethyl groups significantly impact the nucleophilicity of the thiol group, a factor that would be quantified through kinetic experiments. srinichem.com

Table 1: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution

This table is illustrative and based on typical kinetic study outcomes for similar compounds.

Experiment Initial [Thiol] (M) Initial [Electrophile] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵

Kinetic studies on the decomposition or transformation of related compounds have shown that the introduction of a nitro group can significantly increase the reaction rate, sometimes by nearly an order of magnitude compared to non-nitrated analogues. beilstein-journals.orgnih.gov

Identification and Characterization of Reaction Intermediates

The reaction pathways of this compound can proceed through various transient species. In electrophilic trifluoromethylthiolation reactions involving similar thiophenols, the formation of an electron-deficient intermediate in the transition state has been suggested. rsc.org This is often inferred from Hammett correlation analysis, which correlates reaction rates with substituent electronic effects. rsc.org

For reactions involving the thiol group, protonation by a strong acid can generate a more reactive, polarized sulfur electrophile intermediate. rsc.org Computational calculations on analogous systems support a two-step nucleophilic substitution mechanism that begins with the attack of the thiol on a protonated species. rsc.org

In photochemical reactions, nitroaromatic compounds are known to form excited-state species and can undergo one-electron reduction to generate radical intermediates. beilstein-journals.orgnih.gov The presence of the trifluoromethyl group can influence the stability and subsequent reactivity of these intermediates.

Probing Transition States and Energy Barriers

Understanding the transition states and their associated energy barriers is key to predicting reaction feasibility and selectivity. For reactions involving this compound, computational chemistry methods, such as Density Functional Theory (DFT), are invaluable tools for modeling these high-energy structures. researchgate.net

In cases of atropisomerism, which can arise from restricted rotation around a single bond due to steric hindrance, experimental and computational methods can determine the rotational energy barriers. For example, in structurally related biaxially chiral triazoles, rotational barriers for C–N bonds have been measured to be in the range of 25-28 kcal/mol. acs.org Similar steric hindrance between the bulky ortho substituents in derivatives of this compound could lead to atropisomers with significant rotational barriers.

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically alter the reaction pathway and rate for nitroaromatic compounds. The polarity of the solvent has a profound effect on the photophysical pathways of such molecules. researchgate.net Specifically, an increase in solvent polarity can stabilize the first excited singlet state (S1) relative to triplet states. researchgate.net This stabilization leads to longer S1 lifetimes and can change the competition between different excited-state processes like intersystem crossing and dissociation. researchgate.net

This highly solvent-dependent coupling and decoupling of electronic state manifolds is a critical consideration in both theoretical and experimental studies of nitroaromatics. researchgate.net For reactions involving ionic intermediates, polar protic or aprotic solvents are generally preferred as they can stabilize charged species in the transition state, thereby lowering the activation energy and accelerating the reaction rate. In contrast, nonpolar solvents might favor radical pathways or reactions that proceed through less polar transition states.

Table 2: Influence of Solvent Polarity on Photophysical Pathways of Nitroaromatics

Solvent Polarity Effect on S1 State S1 Lifetime Intersystem Crossing (ISC)
Nonpolar Minimal stabilization Short Rapid

Influence of Catalysis on Reaction Pathways

Catalysis can provide alternative, lower-energy reaction pathways, enhancing reaction rates and selectivity. For reactions involving the thiol group of this compound, acid catalysis is a common strategy. Protic acids like methanesulfonic acid (MSA) or triflic acid (TfOH) can protonate reagents, increasing their electrophilicity and promoting reactions such as trifluoromethylthiolation. rsc.org The choice of acid catalyst can be crucial; stronger acids are often required for less reactive, electron-deficient thiols. rsc.org

Transition-metal catalysis is also relevant. For instance, rhodium catalysts have been used in click chemistry reactions involving phenyl azides substituted with ortho-nitro and trifluoromethyl groups to form biaxially chiral triazoles. acs.orgacs.org The catalyst and associated chiral ligands play a critical role in controlling the diastereo- and enantioselectivity of the reaction. acs.org The efficiency of such catalytic systems can be sensitive to the steric and electronic properties of the substituents on the aromatic ring. acs.org

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-Nitro-6-(trifluoromethyl)benzenethiol, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons. The chemical shifts and coupling patterns are indicative of the substitution pattern on the benzene (B151609) ring. For a related compound, (2-nitrophenyl)(trifluoromethyl)sulfane, the aromatic protons appear in the range of δ 7.52–8.12 ppm. rsc.org Specifically, the signals are observed as a doublet of doublets at δ 8.12 (J = 8.2, 1.3 Hz, 1H), a doublet at δ 7.84 (J = 8.1 Hz, 1H), a triplet of doublets at δ 7.67 (J = 7.9, 1.4 Hz, 1H), and a multiplet from δ 7.59–7.52 (1H). rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For a similar structure, 1-nitro-2-(trifluoromethyl)benzene, the carbon signals are observed at δ 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), and 122.1 (q, J = 272.0 Hz). rsc.org The characteristic quartet signals arise from the coupling between the carbon atoms and the three fluorine atoms of the trifluoromethyl group.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and electronic environment of the trifluoromethyl group. nih.gov The ¹⁹F NMR spectrum of (2-nitrophenyl)(trifluoromethyl)sulfane shows a singlet at δ -41.21 ppm, which is characteristic of the CF₃ group attached to a sulfur atom. rsc.org For 1-nitro-2-(trifluoromethyl)benzene, this signal appears at δ -60.13 ppm. rsc.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful tool for analyzing fluorine-containing compounds. nih.govnih.gov

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for Related Compounds
CompoundNucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
(2-nitrophenyl)(trifluoromethyl)sulfane rsc.org¹H8.12dd, J = 8.2, 1.3
7.84d, J = 8.1
7.67td, J = 7.9, 1.4
¹⁹F-41.21s
1-nitro-2-(trifluoromethyl)benzene rsc.org¹³C128.1, 123.8, 122.1q, J = 5.0, 34.0, 272.0 respectively
148.4, 133.3, 132.7, 125.1s
¹⁹F-60.13s

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons on the aromatic ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.edupressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). sdsu.edursc.org This is crucial for identifying quaternary carbons and piecing together the molecular framework by connecting different spin systems.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro (NO₂) group, typically strong asymmetric and symmetric stretching vibrations around 1530 and 1350 cm⁻¹, respectively. researchgate.net The C-F stretching vibrations of the trifluoromethyl group usually appear as strong bands in the region of 1350-1100 cm⁻¹. The S-H stretching vibration for the thiol group is expected to be a weak band around 2600-2550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For benzenethiol (B1682325), characteristic Raman peaks are observed at approximately 414, 700, 1001, 1026, 1093, and 1584 cm⁻¹, which correspond to various vibrational modes of the benzene ring and the C-S bond. researchgate.net Similar vibrational modes would be expected for this compound, with shifts influenced by the electron-withdrawing nitro and trifluoromethyl groups.

Characteristic Vibrational Frequencies for Functional Groups in this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Nitro (NO₂)Asymmetric Stretch~1530FT-IR
Symmetric Stretch~1350FT-IR
Trifluoromethyl (CF₃)C-F Stretch1350-1100FT-IR
Thiol (S-H)S-H Stretch2600-2550FT-IR
Aromatic RingC-H Stretch>3000FT-IR, Raman
C=C Stretch1600-1450FT-IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of the molecule. Aromatic nitro compounds are known to absorb UV light. researchgate.net The presence of the nitro group, thiol group, and trifluoromethyl group on the benzene ring influences the electronic transitions. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The conjugation of the nitro group with the aromatic ring typically results in a strong absorption band at longer wavelengths.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govnih.gov For this compound (C₇H₄F₃NO₂S), the calculated exact mass is 222.9915 m/z. HRMS can confirm this exact mass, thereby verifying the molecular formula. nih.gov Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure by identifying characteristic fragment ions corresponding to the loss of functional groups like NO₂ or CF₃.

X-ray Diffraction Analysis for Solid-State Molecular Geometry (applicable for crystalline derivatives)

While this compound itself may be an oil or low-melting solid, X-ray diffraction analysis of a suitable crystalline derivative would provide definitive information about its solid-state molecular geometry. acs.orgacs.org This technique can precisely determine bond lengths, bond angles, and intermolecular interactions in the crystal lattice, offering an unambiguous confirmation of the molecular structure. For instance, analysis of a crystalline derivative of a related trifluoromethyl-containing compound has been used to verify its configuration. acs.orgacs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which various properties can be derived. The B3LYP functional, a hybrid method that incorporates both Hartree-Fock exchange and DFT exchange-correlation, paired with a comprehensive basis set such as 6-311++G(d,p), is frequently used for such analyses to provide reliable predictions of molecular geometries and energies. nanobioletters.comprensipjournals.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the positions of the atoms until a minimum energy configuration on the potential energy surface is found. nih.govacs.org For 2-Nitro-6-(trifluoromethyl)benzenethiol, this involves finding the optimal bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis would be particularly important to understand the spatial orientation of the three substituent groups (-NO2, -CF3, -SH) relative to the benzene (B151609) ring and to each other. The steric hindrance and electronic interactions between the bulky ortho-substituents will significantly influence the molecule's final, lowest-energy conformation. While specific experimental data for this molecule is not available, theoretical calculations can predict these parameters with high accuracy. The table below presents expected values for key geometrical parameters based on DFT calculations of related molecules like nitrobenzene (B124822), trifluoromethylbenzene, and benzenethiol (B1682325).

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on calculations of analogous structures, as specific literature data for the title compound is unavailable.)

Parameter Bond Predicted Value
Bond Lengths (Å) C-S 1.77
S-H 1.35
C-N 1.48
N-O 1.22
C-CF3 1.50
C-F 1.34
C-C (aromatic) 1.39 - 1.41
Bond Angles (°) C-S-H 96.0
C-C-N 121.0
O-N-O 124.0
C-C-CF3 120.0

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. psu.edu The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms.

By comparing the theoretical spectrum with experimentally obtained FT-IR and FT-Raman spectra, a detailed assignment of the spectral bands to specific molecular motions can be made. researchgate.netscirp.org Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. researchgate.net The table below lists the expected characteristic vibrational modes for the functional groups present in this compound.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are typical frequency ranges for the specified functional groups and are intended for illustrative purposes.)

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
Asymmetric Stretching -NO2 1500 - 1570 researchgate.net
Symmetric Stretching -NO2 1300 - 1370 researchgate.net
Scissoring -NO2 ~850 researchgate.net
Stretching S-H 2550 - 2600 koreascience.krcdc.gov
Stretching C-S 600 - 750
Symmetric Stretching -CF3 ~750 ias.ac.in
Asymmetric Stretching -CF3 1120 - 1200 ias.ac.in
Stretching C-CF3 ~1330 ias.ac.in
Stretching Aromatic C-H 3000 - 3100 scirp.org

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the molecule's reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. nanobioletters.comresearchgate.net In this compound, the strong electron-withdrawing nature of the -NO2 and -CF3 groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is expected to be distributed primarily over the benzene ring and the sulfur atom of the thiol group.

Table 3: Predicted Frontier Molecular Orbital Properties (Note: Values are illustrative, based on similar nitroaromatic compounds, and show the expected trend.)

Property Predicted Value Significance
EHOMO ~ -7.0 eV Electron-donating ability
ELUMO ~ -2.6 eV researchgate.net Electron-accepting ability

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nanobioletters.com The MEP map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would be expected to show a highly negative potential (red) localized on the oxygen atoms of the nitro group, as they are the most electronegative atoms. researchgate.net A region of high positive potential (blue) would likely be found around the hydrogen atom of the thiol group, making it a potential hydrogen bond donor. The fluorine atoms of the trifluoromethyl group would also contribute to negative potential regions, while the aromatic protons would be associated with moderately positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. uba.ar

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table shows examples of the types of interactions expected; specific energy values require direct calculation.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (O) π* (C-C) High Resonance stabilization from nitro group
LP (S) π* (C-C) Moderate Delocalization from thiol group
π (C-C) π* (C-N) Moderate Intramolecular charge transfer to nitro group

Reaction Mechanism Modeling via Computational Methods

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions involving this compound. Through the use of quantum mechanical calculations, it is possible to model reaction pathways, characterize transient species, and understand the energetic factors that govern the transformation of this highly substituted aromatic thiol. These theoretical studies provide insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

A cornerstone of reaction mechanism modeling is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods like Density Functional Theory (DFT) are employed to locate the geometry of the transition state. nih.govchemrxiv.org The presence of both a nitro group and a trifluoromethyl group, which are strongly electron-withdrawing, significantly influences the electronic structure of the aromatic ring, making it susceptible to nucleophilic attack. mdpi.comyoutube.comnih.gov

The process of locating a transition state involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Once a stationary point is located, a frequency calculation is performed to confirm its nature. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction path.

To verify that the located transition state connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path is the minimum energy path connecting the transition state to the reactants on one side and the products on the other. nih.gov By following this path, chemists can confirm that the modeled transition state is indeed the correct one for the reaction under investigation.

For a hypothetical SNAr reaction of this compound with a nucleophile (Nu-), the key bond formations and breakages in the transition state can be analyzed. The table below illustrates hypothetical data for a transition state located for such a reaction.

ParameterValueDescription
Imaginary Frequency-350 cm⁻¹Confirms the structure as a true transition state. The negative sign indicates an imaginary frequency.
C-S Bond Length (Reactant)1.78 ÅThe initial length of the carbon-sulfur bond in this compound.
C-Nu Bond Length (Product)1.40 ÅThe final length of the carbon-nucleophile bond in the product.
C-S Bond Length (TS)2.15 ÅThe elongated carbon-sulfur bond in the transition state, indicating it is in the process of breaking.
C-Nu Bond Length (TS)1.95 ÅThe forming carbon-nucleophile bond in the transition state.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Energetic Profiles of Chemical Transformations

The energetic profile, often visualized as a reaction coordinate diagram, provides a quantitative description of the energy changes that occur during a chemical reaction. youtube.com These profiles plot the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. Key points on this profile include the energies of the reactants, products, transition states, and any intermediates. masterorganicchemistry.com

In a typical SNAr mechanism involving an activated aryl halide, an intermediate known as a Meisenheimer complex is formed. wikipedia.orglibretexts.org This is a negatively charged species where the aromaticity of the ring is temporarily broken. libretexts.org The energetic profile of such a reaction would show two transition states and one intermediate. However, some nucleophilic aromatic substitutions can also proceed through a concerted mechanism with a single transition state. nih.govnih.gov Computational modeling can help distinguish between these pathways by searching for stable intermediates.

Below is a hypothetical energetic profile for a two-step SNAr reaction of this compound.

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+18.5
Meisenheimer Intermediate+5.2
Transition State 2 (TS2)+12.0
Products-10.8

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Applications and Derivatization in Contemporary Chemical Research

Role as a Versatile Synthetic Building Block

As a synthetic intermediate, 2-nitro-6-(trifluoromethyl)benzenethiol provides a valuable scaffold for constructing complex molecules. Its functional groups serve as reactive handles for introducing specific structural and electronic properties into target compounds.

This compound is a key starting material for the synthesis of more complex aromatic and heterocyclic systems. rsc.orgopenaccessjournals.com The nitro group, for instance, can be readily reduced to an amine, which can then undergo cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic structures are pivotal in the development of new pharmaceuticals and functional materials. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro and trifluoromethyl groups influences the reactivity of the aromatic ring, directing subsequent chemical transformations. researchgate.netbeilstein-journals.org

The thiol (-SH) and trifluoromethyl (-CF3) groups make this compound an efficient vehicle for incorporating sulfur and fluorine atoms into organic molecules. srinichem.com The thiol group is a versatile nucleophile and can be used to form new carbon-sulfur bonds, a common linkage in many biologically active compounds. rsc.org

The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance properties like metabolic stability and bioavailability of drug candidates. nih.gov Utilizing building blocks that already contain the -CF3 group is a common and effective strategy in the synthesis of fluorinated compounds. beilstein-journals.org The combination of sulfur and fluorine moieties can lead to novel compounds with unique physicochemical properties. acs.orgmdpi.com

Development of Novel Ligands in Coordination Chemistry

The functional groups of this compound and its derivatives make them suitable for the design of specialized ligands for metal complexes.

The sulfur atom of the thiol group and the oxygen atoms of the nitro group can act as coordination sites for transition metal ions. The ability of a molecule to bind a metal ion at multiple points is known as chelation, a property crucial in the formation of stable metal complexes. nih.gov The soft sulfur atom typically shows a strong affinity for soft transition metals, while the harder oxygen atoms of the nitro group can also participate in coordination. This potential for multi-point binding makes derivatives of this compound attractive for developing new chelating agents.

Metal complexes formed with ligands derived from this compound have potential applications in catalysis. The electronic properties of the ligand, influenced by the electron-withdrawing trifluoromethyl and nitro groups, can modulate the catalytic activity of the metal center. acs.org These ligands can be used in homogeneous catalysis, where the catalyst is in the same phase as the reactants. Furthermore, they can be anchored to solid supports to create heterogeneous catalysts, which are easily separated from the reaction mixture and can be recycled.

Exploration in Materials Science

The distinct properties imparted by the trifluoromethyl and thiol groups make this compound an interesting component for the creation of new materials. cbarrycarter.com The trifluoromethyl group is known to confer properties such as high thermal stability and hydrophobicity.

The thiol group provides a strong anchoring point to metal surfaces, particularly gold. This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the surface properties of materials. Such modified surfaces could find use in the development of specialized coatings, sensors, and electronic devices. Additionally, this compound can be incorporated into polymer chains to create new polymeric materials with tailored optical or electronic properties. cbarrycarter.com

Precursors for Optoelectronic Materials

The development of novel organic optoelectronic materials, particularly for applications in nonlinear optics (NLO), often relies on molecules with significant intramolecular charge-transfer characteristics. These "push-pull" systems typically contain electron-donating and electron-withdrawing groups linked by a π-conjugated system.

The structural motifs within this compound make it an excellent candidate as a precursor for such materials. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-acceptors (the "pull"), while the sulfur atom of the thiol can act as a linking atom to a larger π-system or an electron-donating moiety (the "push"). Research on analogous systems, such as porphyrazines substituted with nitro-aryl thioethers, has shown that strong electron-withdrawing aryl substituents effectively decrease the electron density of the macrocycle. nih.gov This perturbation of the π-electron core is crucial for creating materials with large second-order NLO responses. nih.gov

When incorporated into larger conjugated structures, the 2-Nitro-6-(trifluoromethyl)phenylthio moiety can facilitate the formation of donor-π-acceptor (D–π–A) configurations. researchgate.net The efficient charge transfer within these molecules is a key requirement for applications in optics, photonics, and organic light-emitting diodes (OLEDs). researchgate.net The low reducibility of the nitro group can also enhance excitonic recombination and emission efficiency, a desirable trait for functional OLEDs. researchgate.net

Table 1: Functional Groups of this compound and Their Roles in Optoelectronics

Functional Group Type Role in Optoelectronic Materials
Nitro (-NO₂) Strong Electron-Withdrawing Creates electron-deficient region (acceptor)
Trifluoromethyl (-CF₃) Strong Electron-Withdrawing Enhances acceptor properties, improves stability

Components in Functional Polymer Synthesis

The thiol group provides a highly efficient and versatile reactive handle for incorporation into polymeric structures. Thiol-ene "click" chemistry, in particular, has emerged as a powerful method for both polymer synthesis and post-polymerization modification due to its high efficiency, simple reaction conditions, and high selectivity. magtech.com.cnacs.org

This compound can be utilized in several ways in functional polymer synthesis:

Chain-transfer agent: In radical polymerizations, thiols can act as chain-transfer agents to control molecular weight.

Monomer for Step-Growth Polymerization: The thiol group can react with various functional groups (e.g., isocyanates, epoxides) or undergo oxidative coupling to form polydisulfides.

Pendant Functionalization: The most prominent application is in the post-polymerization modification of polymers containing "ene" (alkene) groups on their side chains. osti.govnih.gov The thiol adds across the double bond, grafting the 2-nitro-6-(trifluoromethyl)phenyl moiety onto the polymer backbone. osti.gov This approach allows for the convenient transformation of common polymers into highly functional macromolecules with the specific electronic and physical properties imparted by the nitro and trifluoromethyl groups. osti.gov

This method has been used to functionalize a wide range of polymers, including aromatic polysulfones, to create materials with tunable properties for applications such as advanced membranes. osti.gov

Design of Chirality and Asymmetric Synthesis Applications

Chiral Auxiliaries and Ligands for Enantioselective Transformations

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Sulfur-containing compounds have emerged as a significant class of ligands, owing to the unique properties of the sulfur atom. acs.orgrsc.org Sulfur is considered a soft atom, which allows it to form strong, stable bonds with soft transition metals like palladium, rhodium, and iridium. acs.orgacs.org This strong coordination is fundamental to the stability and efficacy of the resulting catalyst complex.

This compound serves as a valuable precursor for the synthesis of novel chiral ligands. The thiol group can be readily derivatized to introduce chirality or to link the aromatic ring to a chiral backbone. For example, the thiol can be alkylated with a chiral electrophile or integrated into larger, multidentate ligand frameworks. acs.org

The presence of two strong electron-withdrawing groups (-NO₂ and -CF₃) ortho to the sulfur atom dramatically influences the electronic properties of the ligand. These groups lower the energy of the sulfur atom's orbitals, which can affect:

Metal-Ligand Bonding: The electron-poor nature of the sulfur can modulate the strength of the σ-donation to the metal center and the extent of π-backbonding from the metal. acs.org

Catalytic Activity: By altering the electronic environment of the metal catalyst, the ligand can tune its reactivity and selectivity in catalytic cycles, such as those found in asymmetric hydrogenation or allylic substitution reactions. acs.orgacs.org

Furthermore, the sulfur atom itself can become a stereogenic center upon coordination to a metal, opening up additional possibilities for inducing asymmetry. acs.org While direct use of this compound as a ligand is not extensively documented, its structure provides a clear blueprint for designing electronically-tuned, sulfur-based ligands for a new generation of asymmetric catalysts.

Table 2: Selected Asymmetric Reactions Catalyzed by Sulfur-Containing Ligands

Reaction Type Metal Catalyst (Typical) Role of Sulfur Ligand
Allylic Substitution Palladium (Pd) Strong coordination, modulates electronic properties of Pd
Hydrogenation Iridium (Ir), Rhodium (Rh) Forms stable chelate complex, creates chiral environment
C-H Functionalization Palladium (Pd) Directing group, part of chiral ligand scaffold

Derivatization for Probe Development and Analytical Applications (excluding biological sensing)

The unique reactivity and electronic nature of this compound make it a suitable platform for the development of chemical probes and sensors for non-biological analytical applications. This utility stems from the distinct functions of its two key components: the thiol group as a reactive anchor and the nitroaromatic system as a signaling unit.

The thiol group is highly nucleophilic and undergoes clean and efficient reactions with specific electrophiles. wikipedia.org This reactivity allows the molecule to be easily derivatized or covalently attached to other molecules or surfaces. A prime example of such a derivatization strategy is the Michael addition reaction with maleimides, such as N-ethylmaleimide. nih.gov This reaction is rapid and quantitative, providing a stable thioether linkage, and is a well-established method for the analytical determination of thiophenols. nih.gov

Once derivatized, the electron-deficient nitro-trifluoromethyl-aromatic ring can function as the signaling component of the probe. Nitroaromatic compounds are well-known fluorescence quenchers, particularly for electron-rich fluorophores, through a photoinduced electron transfer (PET) mechanism. nih.gov They also possess distinct electrochemical signatures, undergoing reduction at characteristic potentials. acs.org Therefore, a probe constructed from this scaffold could operate via:

Fluorescence Quenching: A material functionalized with this compound could act as a sensor for electron-rich analytes. Binding of the analyte would lead to a measurable quenching of the material's fluorescence. spectroscopyonline.com

Electrochemical Detection: The characteristic reduction potential of the nitro group can be monitored using techniques like square-wave voltammetry. acs.org Changes in this potential upon interaction with an analyte could form the basis of an electrochemical sensor.

This dual-functionality allows for the design of probes where the thiol group directs the selective attachment or reaction, and the nitroaromatic moiety provides a quantifiable optical or electrochemical signal in response to a chemical stimulus.

Future Directions and Emerging Research Frontiers

Development of More Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. For a compound like 2-Nitro-6-(trifluoromethyl)benzenethiol, this involves moving away from traditional batch processes that may rely on harsh reagents or generate significant waste streams.

Future research will likely focus on:

Catalytic Methods: Developing highly selective catalytic systems to introduce the nitro and trifluoromethyl groups onto a benzenethiol (B1682325) precursor, or to functionalize 2-nitro-6-(trifluoromethyl)phenol. This would replace stoichiometric reagents, improving atom economy.

Alternative Solvents: Investigating the use of greener solvents, such as bio-based solvents, supercritical fluids, or even water, to replace volatile organic compounds (VOCs) commonly used in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. polimi.iteuropa.eu The integration of this compound synthesis into flow chemistry and automated platforms represents a major frontier.

Key areas of development include:

Continuous Nitration and Functionalization: Designing microreactors that allow for the safe and controlled nitration of trifluoromethyl-substituted benzenes or thiophenols. The high surface-area-to-volume ratio in these reactors allows for rapid heat dissipation, which is crucial for controlling highly exothermic nitration reactions. europa.eu

Automated Multi-step Synthesis: Utilizing automated synthesis platforms that can perform multi-step reaction sequences without manual intervention. scripps.edursc.org A fully automated process could start from simple precursors and execute all necessary transformations, purifications, and analyses to produce the final product on demand. nih.govnih.gov This approach improves reproducibility and allows for rapid library generation of related derivatives for screening purposes.

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, LC-MS) into flow setups to monitor reaction progress and product purity. scripps.edu This data can be fed into algorithms that automatically optimize reaction conditions, leading to higher yields and purity with minimal waste.

Such integrated systems could enable the on-demand, decentralized production of this compound and its derivatives, transforming the supply chain for specialty chemicals.

Harnessing Photocatalysis and Electrocatalysis for Novel Transformations

Photocatalysis and electrocatalysis are powerful tools that use light and electricity, respectively, to drive chemical reactions under mild conditions. These methods open up new avenues for synthesizing and modifying complex molecules.

Photocatalytic Trifluoromethylation: Visible-light photocatalysis has emerged as a green and efficient method for introducing trifluoromethyl (CF3) groups into organic molecules. nih.govnih.gov Future research could explore the direct photocatalytic trifluoromethylation of a suitable 2-nitrobenzenethiol precursor, avoiding the need for harsh trifluoromethylating agents. This approach offers high functional group tolerance and proceeds under ambient temperature and pressure. nih.gov

Electrocatalytic Reduction: The nitro group on the aromatic ring is a versatile functional handle. Electrocatalysis offers a highly selective and controllable method for its reduction. rsc.org By precisely tuning the electrode potential, the nitro group could be selectively reduced to a nitroso, hydroxylamino, or amino group. This would provide straightforward access to a range of derivatives from a single precursor, without the need for chemical reducing agents like metal hydrides. Studies on the electrocatalytic reduction of related compounds like 2,4,6-trinitrotoluene (B92697) (TNT) demonstrate the feasibility of this approach for nitroaromatics. rsc.org

These catalytic strategies represent a shift towards more sustainable and selective chemical transformations, enabling the creation of novel derivatives that are difficult to access through traditional thermal methods.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful predictive tools for designing new molecules and understanding their chemical behavior. The use of methods like Density Functional Theory (DFT) can accelerate the discovery of this compound derivatives with specific, tailored properties. researchgate.net

Future research in this area will likely involve:

Predicting Reactivity and Reaction Mechanisms: Using computational models to predict the reactivity of the thiol, nitro, and trifluoromethyl groups in different chemical environments. This allows researchers to anticipate how the molecule will behave in a reaction and to design more effective synthetic strategies.

In Silico Screening: Creating virtual libraries of derivatives and computationally screening them for desired electronic, steric, and pharmacokinetic properties. researchgate.net For example, derivatives could be designed to act as specific enzyme inhibitors or as building blocks for materials with tailored optical or electronic properties.

Designing Novel Catalysts: Computationally designing catalysts that can selectively act on one of the functional groups of the molecule. This could lead to the development of highly specific enzymes or organocatalysts for modifying the compound.

By combining computational design with automated synthesis, researchers can rapidly iterate through design-make-test-learn cycles, significantly speeding up the development of new functional molecules.

Exploration of Supramolecular Interactions Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The functional groups present in this compound—the electron-withdrawing nitro and trifluoromethyl groups, the aromatic ring, and the hydrogen-bond-donating thiol group—make it an interesting candidate for supramolecular assembly.

Emerging frontiers in this area include:

Crystal Engineering: Investigating how the molecule packs in a solid state to form well-defined crystal structures. The interplay of hydrogen bonds (S-H···O), halogen bonds (involving the fluorine atoms), and π-π stacking interactions could be harnessed to create materials with specific properties, such as nonlinear optics or porosity.

Host-Guest Chemistry: Using the molecule as a guest that can bind within the cavity of a larger host molecule. The specific electronic and steric features of the compound could lead to selective binding, which is relevant for sensing applications or controlled release systems.

Self-Assembled Monolayers: Exploring the ability of the thiol group to anchor the molecule onto metal surfaces (e.g., gold, silver). The resulting self-assembled monolayers could be used to modify surface properties, creating interfaces with tailored wettability, electronic characteristics, or biocompatibility.

Understanding and controlling these subtle intermolecular forces will unlock new applications for this compound in materials science, nanotechnology, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-nitro-6-(trifluoromethyl)benzenethiol, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or reduction of corresponding disulfides. For example, thiol groups can be introduced using thiourea followed by acidic hydrolysis. Purity validation requires a combination of techniques:

  • NMR spectroscopy : ¹⁹F NMR (to confirm trifluoromethyl group integrity) and ¹H NMR (to verify nitro group positioning and aromatic protons).
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (C₇H₄F₃NO₂S, exact mass 223.0) .
  • HPLC : Reverse-phase chromatography with UV detection at ~254 nm for nitro-aromatic absorption .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the thiol group. Light-sensitive due to the nitro group; use amber vials. Stability tests via TLC or GC-MS are recommended every 6 months .

Q. What are the key spectral signatures for identifying this compound?

  • Methodological Answer :

  • FTIR : Strong S–H stretch (~2550 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C–F vibrations (1100–1200 cm⁻¹) .
  • UV-Vis : Absorption maxima near 280–300 nm (π→π* transitions in nitro-aromatic systems) .

Advanced Research Questions

Q. How do the nitro and trifluoromethyl groups influence the reactivity of the thiol moiety in surface adsorption studies?

  • Methodological Answer : The electron-withdrawing nitro and trifluoromethyl groups reduce electron density on the sulfur, favoring chemisorption over physisorption on metal surfaces (e.g., Au or Ag). Experimental design:

  • Use DFT calculations (as in Au(111) studies ) to predict adsorption energy and geometry.
  • Validate with XPS (S 2p peaks at ~162 eV for thiolate bonds) and STM for surface morphology .
    • Contradiction Note : Physisorption energies for benzenethiol derivatives on Au(111) (~0.07 eV) may conflict with stronger chemisorption observed in fluorinated analogs; reconcile via temperature-dependent AFM or QCM-D .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to model transition states for substitution at the nitro or trifluoromethyl positions.
  • NBO analysis : Quantify charge distribution to identify electrophilic centers (e.g., nitro group δ+ charge enhances meta/para substitution) .
  • Compare with experimental kinetic data (e.g., reaction rates with amines or halides) to validate computational models .

Q. How does this compound perform as a self-assembled monolayer (SAM) precursor compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethyl group enhances SAM hydrophobicity and thermal stability. Experimental workflow:

  • Prepare SAMs on Au(111) via immersion in 1 mM ethanolic solution for 24 hours.
  • Characterize using contact angle measurements (expected >100° for fluorinated SAMs) and electrochemical impedance spectroscopy (EIS) to assess insulating properties .
    • Data Conflict : Fluorinated SAMs may exhibit lower packing density than alkanethiols; resolve via ellipsometry or IRRAS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.